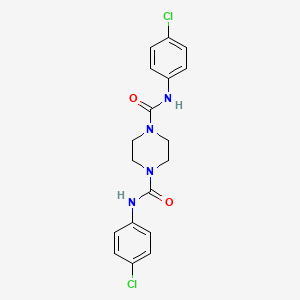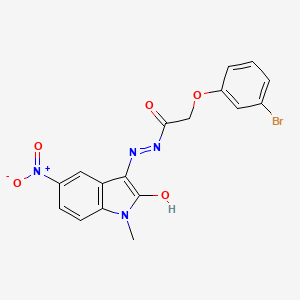
1,4-Piperazinedicarboxamide, n1,n4-bis(4-chlorophenyl)-
Overview
Description
1,4-Piperazinedicarboxamide, n1,n4-bis(4-chlorophenyl)- is a chemical compound with the molecular formula C18H18Cl2N4O2. It is known for its unique structure, which includes a piperazine ring substituted with two 4-chlorophenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Piperazinedicarboxamide, n1,n4-bis(4-chlorophenyl)- typically involves the reaction of piperazine with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
1,4-Piperazinedicarboxamide, n1,n4-bis(4-chlorophenyl)- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1,4-Piperazinedicarboxamide, n1,n4-bis(4-chlorophenyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-Piperazinedicarboxamide, n1,n4-bis(4-chlorophenyl)- involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 1,4-Benzenedimethanamine, N1,N4-bis(phenylmethyl)-
- 1,4-Piperazinedicarboxamide, n1,n4-bis(2-methoxyphenyl)-
- N1,N4-Bis[2-(phenylthio)phenyl]-1,4-piperazinedicarboxamide
Uniqueness
1,4-Piperazinedicarboxamide, n1,n4-bis(4-chlorophenyl)- is unique due to the presence of 4-chlorophenyl groups, which impart distinct chemical and biological properties. These substituents influence the compound’s reactivity and its interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-N,4-N-bis(4-chlorophenyl)piperazine-1,4-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N4O2/c19-13-1-5-15(6-2-13)21-17(25)23-9-11-24(12-10-23)18(26)22-16-7-3-14(20)4-8-16/h1-8H,9-12H2,(H,21,25)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFSYDAZOUDHNFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)NC2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40283850 | |
| Record name | 1,4-piperazinedicarboxamide, n1,n4-bis(4-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40283850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6269-42-7 | |
| Record name | NSC33748 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33748 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-piperazinedicarboxamide, n1,n4-bis(4-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40283850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(3-bromobenzyl)-1,5-dimethyl-N-phenyl-3,7-diazabicyclo[3.3.1]nonane-3-carbothioamide](/img/structure/B5109705.png)
![4-{[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]amino}butanoic acid](/img/structure/B5109716.png)
![4-[4-(2,6-dichloro-4-methylphenoxy)butoxy]-3-methoxybenzaldehyde](/img/structure/B5109719.png)
![5-bromo-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxybenzamide](/img/structure/B5109721.png)
![3-chloro-4-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B5109733.png)
![2-chloro-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}-4,5-difluorobenzamide](/img/structure/B5109747.png)
![N-(6-nitro-1,3-benzothiazol-2-yl)-2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetamide](/img/structure/B5109751.png)
![4-bromo-N-[1-(pyridin-4-yl)ethyl]thiophene-2-carboxamide](/img/structure/B5109753.png)
![[(1-Methylbenzimidazol-2-yl)methylthio]phthalazine](/img/structure/B5109755.png)


![N~1~-[2-(tert-butylthio)ethyl]-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5109766.png)
![2-[1-(1-{[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl}-4-piperidinyl)-1H-1,2,3-triazol-4-yl]-2-propanol](/img/structure/B5109789.png)

